N'-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide
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Overview
Description
N’-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide is a chemical compound known for its unique structure and properties This compound is part of the hydrazide family and features a naphthyl group, a nitrobenzene moiety, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazides with different functional groups.
Scientific Research Applications
N’-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its hydrazone linkage allows it to interact with biological molecules, potentially leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(2-hydroxy-1-naphthyl)methylene]-2-nitrobenzohydrazide
- N’-[(2-hydroxy-1-naphthyl)methylene]-3,4-dimethoxybenzohydrazide
- N’-[(2-hydroxy-1-naphthyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide is unique due to its specific combination of a naphthyl group, a nitrobenzene moiety, and a hydrazone linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H13N3O4 |
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Molecular Weight |
335.3 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C18H13N3O4/c22-17-10-7-12-3-1-2-4-15(12)16(17)11-19-20-18(23)13-5-8-14(9-6-13)21(24)25/h1-11,22H,(H,20,23)/b19-11+ |
InChI Key |
NKZZPWSVRAPEDL-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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